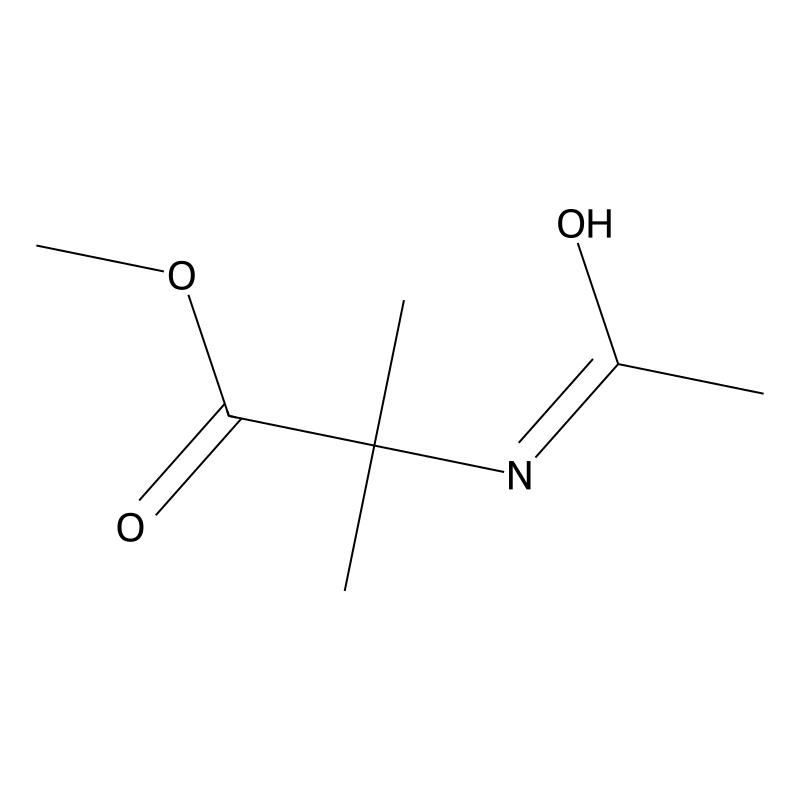

methyl N-acetyl-2-methylalaninate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Scientific Field: Organic Chemistry

Application Summary: Methyl 2-methylpropanoate is used in the synthesis of various organic compounds.

Methods of Application: The compound is typically used as a reagent in chemical reactions.

Results or Outcomes: The specific results or outcomes would depend on the particular reaction in which the compound is used.

Scientific Field: Chemical Engineering

Application Summary: Methyl 2-methylpropanoate has been investigated for use in the production of methyl methacrylate (MMA) via a one-pot system.

Methods of Application: This involves the conversion of methyl propanoate (MeP) to MMA.

Results or Outcomes: The process was found to be feasible, but the yield and efficiency would depend on the specific conditions and catalysts used.

Scientific Field: Organic Synthesis

Application Summary: Compounds like Ethyl 2- (2-methoxyphenoxy)-2-methylpropanoate and Ethyl 2- (4-fluorophenoxy)-2-methylpropanoate are used in the synthesis of various organic compounds.

Scientific Field: Polymer Science

Scientific Field: Organic Synthesis

Methyl N-acetyl-2-methylalaninate is an organic compound classified as an amino acid derivative. It features an N-acetyl group and a methyl ester, making it a versatile intermediate in various chemical processes. The molecular formula for methyl N-acetyl-2-methylalaninate is C₇H₁₃NO₃, and it possesses both hydrophilic and hydrophobic characteristics due to its functional groups. This compound is typically a colorless liquid, soluble in polar solvents.

- Esterification: It can react with alcohols to form esters, which are useful in various applications.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Transamination: This compound may undergo transamination reactions, where the amino group can be transferred to other carbon skeletons, forming new amino acids.

These reactions highlight its utility as a building block in organic synthesis and pharmaceutical chemistry.

The synthesis of methyl N-acetyl-2-methylalaninate typically involves the following steps:

- Acetylation: Starting from 2-methylalanine, an acetylation reaction is performed using acetic anhydride or acetyl chloride to introduce the N-acetyl group.

- Esterification: The resulting N-acetyl-2-methylalanine can then be esterified with methanol in the presence of an acid catalyst to yield methyl N-acetyl-2-methylalaninate.

- Purification: The final product is purified through distillation or recrystallization methods to ensure high purity suitable for further applications.

Methyl N-acetyl-2-methylalaninate stands out due to its unique combination of functional groups, making it particularly valuable in synthetic chemistry and potential biological applications. Its ability to undergo various chemical transformations while maintaining stability under different conditions enhances its utility across multiple domains.

Interaction studies involving methyl N-acetyl-2-methylalaninate often focus on its role as a substrate or inhibitor in enzymatic reactions. Research into similar compounds suggests that modifications to the amino acid structure can significantly influence binding affinity and specificity toward target enzymes. These studies are crucial for understanding its potential therapeutic effects and optimizing its use in drug design.

Similar Compounds

Methyl N-acetyl-2-methylalaninate has several similar compounds that share structural features but differ in their functional groups or substituents. Here are some comparable compounds:

- N-Acetyl-L-alanine: An amino acid derivative with an acetyl group that serves as a building block in peptide synthesis.

- L-Methionine: An essential amino acid that contains sulfur; it plays a critical role in metabolism and protein synthesis.

- N-Methylglycine (Sarcosine): An amino acid derivative that is involved in various metabolic pathways and has potential therapeutic uses.

Comparison TableCompound Structure Features

XLogP3

0.1

Dates

Last modified: 08-17-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Features |

XLogP3 0.1

Dates

Last modified: 08-17-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|